molecular formula C17H10N2O4 B2426333 6-(2-Furyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid CAS No. 937597-65-4

6-(2-Furyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid

Cat. No.: B2426333
CAS No.: 937597-65-4
M. Wt: 306.277
InChI Key: UVFDODMDTQOIQP-UHFFFAOYSA-N
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Description

6-(2-Furyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid is a heterocyclic compound that features a unique structure combining a furan ring, a phenyl group, and an isoxazolo[5,4-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Furyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsSpecific reagents and catalysts, such as palladium or copper catalysts, may be employed to facilitate these transformations .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield. Additionally, green chemistry principles might be applied to minimize waste and reduce the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

6-(2-Furyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the carboxylic acid group can produce alcohol derivatives .

Scientific Research Applications

6-(2-Furyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism by which 6-(2-Furyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This can lead to changes in cellular processes and biochemical pathways, making it a valuable tool for studying and manipulating biological systems .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoxazolo[5,4-b]pyridine derivatives and heterocyclic compounds with furan or phenyl groups. Examples include:

Uniqueness

What sets 6-(2-Furyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid apart is its unique combination of functional groups and ring systems, which confer distinct chemical and biological properties.

Properties

IUPAC Name

6-(furan-2-yl)-3-phenyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10N2O4/c20-17(21)11-9-12(13-7-4-8-22-13)18-16-14(11)15(19-23-16)10-5-2-1-3-6-10/h1-9H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVFDODMDTQOIQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC3=C2C(=CC(=N3)C4=CC=CO4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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